molecular formula C12H20F2N2O3 B13909724 Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate

Cat. No.: B13909724
M. Wt: 278.30 g/mol
InChI Key: INVBHAHLTVASKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position of the piperidine ring and a 2-amino-1,1-difluoro-2-oxo-ethyl substituent at the 4-position. The molecule combines a polar, electron-deficient difluoro-oxoethyl group with a sterically bulky tert-butyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₁₂H₂₀F₂N₂O₃, with a molecular weight of 290.29 g/mol (estimated). The amino group provides a reactive site for further functionalization, while the fluorine atoms enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding .

The compound’s high purity (97% as noted in ) suggests optimized protocols for intermediates in kinase or protease inhibitor development .

Properties

IUPAC Name

tert-butyl 4-(2-amino-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)12(13,14)9(15)17/h8H,4-7H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVBHAHLTVASKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound can be synthesized by:

  • Introducing the difluoromethyl ketone functionality onto the piperidine ring.
  • Protecting the piperidine nitrogen with a tert-butyl carbamate (Boc) group.
  • Incorporating the amino group on the ethyl side chain adjacent to the difluoromethyl ketone.

Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Notes
1. Piperidine Protection Protection of piperidine nitrogen with tert-butyl carbamate (Boc) Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), ambient temperature Standard Boc protection to form tert-butyl piperidine-1-carboxylate intermediate
2. Introduction of Difluoromethyl Ketone Side Chain Alpha-difluorination and oxidation of ethyl side chain at 4-position of piperidine Difluorocarbene precursors (e.g., diethylaminosulfur trifluoride or Selectfluor), oxidation agents (e.g., Dess–Martin periodinane) Fluorination to introduce gem-difluoro group; oxidation to ketone
3. Amination Introduction of amino group at alpha position of ketone Ammonia or amine source, reductive amination conditions (e.g., NaBH3CN) Reductive amination converts ketone to amino group, yielding 2-amino-1,1-difluoro-2-oxoethyl substituent
4. Purification Chromatographic purification (e.g., silica gel column chromatography) Solvent systems like ethyl acetate/hexane Ensures high purity (>97%) for research applications

This synthetic route is consistent with the chemical structure and functional groups present in the target molecule.

Alternative Synthetic Approaches

  • Direct Fluorination of Amino Ketone Precursors: Starting from a 4-(2-aminoethyl)piperidine derivative protected with Boc, selective difluorination at the alpha position to the amino ketone can be performed using electrophilic fluorinating agents. This approach requires careful control of reaction conditions to avoid over-fluorination or decomposition.

  • Use of Fluorinated Building Blocks: Employing pre-fluorinated intermediates such as 2-amino-1,1-difluoro-2-oxoethyl halides or esters that can be coupled to the Boc-protected piperidine ring via nucleophilic substitution or amide bond formation.

These alternative methods may be explored depending on the availability of reagents and desired scale.

Analytical Data and Purity

Commercially available samples of this compound typically have purities of 97% or higher, verified by chromatographic and spectroscopic methods such as HPLC, NMR, and mass spectrometry.

Parameter Typical Value Analytical Method
Purity ≥97% HPLC, GC
Molecular Weight 278.3 g/mol Mass Spectrometry
Structural Confirmation Consistent with SMILES and IUPAC NMR (1H, 19F, 13C)

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Boc Protection + Difluorination + Reductive Amination Boc2O, fluorinating agents (e.g., Selectfluor), NaBH3CN Well-established, high purity, scalable Multi-step, requires careful fluorination control
Direct Fluorination of Amino Ketone Fluorinating agents, protected amino ketone Fewer steps, direct approach Risk of side reactions, requires optimization
Coupling with Fluorinated Building Blocks Fluorinated halides/esters, nucleophilic substitution reagents Modular, potentially higher yields Availability of fluorinated intermediates

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The difluoro-oxo-ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro-oxo-ethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Applications Reference
Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate 2-amino-1,1-difluoro-2-oxo-ethyl C₁₂H₂₀F₂N₂O₃ High metabolic stability; potential kinase inhibitor intermediate
Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate 2-chloro-2-oxoethyl C₁₂H₂₀ClNO₃ Electrophilic chloro-oxo group; precursor for nucleophilic substitutions
Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate Ethynyl-hydroxyl C₁₂H₁₉NO₃ Alkyne for click chemistry; hydroxyl for H-bonding
Tert-butyl 4-(4-chloro-2-oxo-benzodiazol-1-yl)piperidine-1-carboxamide 4-Chloro-2-oxo-benzodiazolyl C₁₇H₂₀ClN₃O₃ Selective inhibitor of 8-oxo-GTPase; enhanced aromatic π-stacking
Tert-butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate 2-Mercaptoethyl C₁₂H₂₃NO₂S Thiol group for disulfide bonding; applications in bioconjugation

Key Comparative Insights

Fluorine’s strong C-F bonds reduce susceptibility to oxidative degradation . Aromatic substituents (e.g., benzodiazolyl in ) enhance π-π stacking in enzyme binding pockets, improving inhibitory potency against targets like 8-oxo-GTPase. In contrast, the target compound’s aliphatic substituent may favor solubility in polar solvents .

Functional Group Versatility The amino group in the target compound allows for Schiff base formation or amide coupling, similar to tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate (), which is used in peptidomimetic drug design. Thiol-containing analogs () enable site-specific bioconjugation, whereas the target compound’s amino group is better suited for covalent inhibitor strategies .

Synthetic Complexity The target compound’s synthesis likely follows procedures akin to (low-temperature lithiation), but the incorporation of difluoro groups may require specialized fluorinating agents, increasing synthetic complexity compared to non-fluorinated analogs like those in .

The difluoro motif may mimic phosphate groups in kinase-binding sites, a hypothesis supported by fluorine’s role in .

Research Findings and Trends

  • Fluorine’s Role in Drug Design : Fluorinated piperidines (e.g., ) are prioritized in CNS drug discovery due to enhanced blood-brain barrier penetration. The target compound’s difluoro group aligns with this trend .

Biological Activity

Tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate (CAS Number: 1896028-89-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, synthesis, and biological effects based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₈F₂N₂O₃
  • Molecular Weight : Approximately 278.3 g/mol
  • Structure : The compound features a piperidine ring with a tert-butyl group and an amino-difluoro-oxoethyl moiety, which contributes to its unique properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to ensure high yields and purity. The general synthetic pathway includes the formation of the piperidine ring followed by the introduction of the tert-butyl and amino-difluoro groups.

Pharmacodynamics

Research indicates that this compound exhibits significant interactions with various biological targets, particularly in the realm of pharmacology. Notably, studies have focused on its interaction with P-glycoprotein (P-gp), a crucial membrane protein involved in drug transport and resistance.

Key Findings:

  • P-glycoprotein Interaction : The compound has shown preferential selectivity towards P-gp compared to other ATP-binding cassette transporters. This selectivity may enhance its efficacy in overcoming drug resistance in cancer therapies .
Activity Type Description
P-gp Modulation Stimulates ATPase activity, indicating potential for reversing drug efflux mechanisms.
In Vivo Efficacy Demonstrated reduced tumor volume and weight in murine models without significant side effects .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively enhances the accumulation of chemotherapeutic agents in P-gp-expressing cells. This suggests its potential as a chemosensitizer .
  • Animal Models : Animal studies have provided evidence of the compound's ability to reduce tumor growth while maintaining a favorable safety profile. These findings support further exploration into its therapeutic applications .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Unique Features
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylateC₁₂H₁₉N₃O₂Lacks fluorine substituents; simpler structure
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylateC₁₂H₂₃NO₃Contains a hydroxyl group; different reactivity
Tert-butyl 4-(2-methylaminoethyl)piperidine-1-carboxylateC₁₃H₂₄N₂O₂Features a methylamino group; altered biological activity

Q & A

Q. What are the recommended synthetic strategies for tert-butyl 4-(2-amino-1,1-difluoro-2-oxo-ethyl)piperidine-1-carboxylate?

The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the piperidine ring. A plausible approach includes:

  • Step 1 : Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group under standard Boc-anhydride conditions (e.g., Boc₂O, DMAP, DCM) .
  • Step 2 : Introduction of the 2-amino-1,1-difluoro-2-oxo-ethyl moiety via nucleophilic substitution or coupling reactions. For fluorinated ketones, trifluoromethylation or fluorination agents like Selectfluor® may be employed under controlled conditions .
  • Step 3 : Deprotection and purification via column chromatography or recrystallization.
    Key Validation: Monitor intermediates using LC-MS and confirm final product purity via NMR (¹H/¹³C/¹⁹F) and HRMS .

Q. How can the compound’s stability under experimental conditions be assessed?

Stability studies should include:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, MeOH) via ¹H NMR over 24–72 hours.
  • pH Sensitivity : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and analyze degradation products using HPLC .

Q. What safety protocols are critical for handling this compound?

Based on structural analogs:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential reactivity of fluorinated groups .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and interactions?

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites.
  • Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina to identify potential pharmacophores .
  • Solvent Effects : Apply COSMO-RS models to predict solubility and stability in different solvents .

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of this compound?

  • Functional Group Modifications : Synthesize analogs with variations in the difluoro-keto or piperidine moieties and compare bioactivity.
  • Biological Assays : Test inhibitory effects on relevant enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) .
  • Crystallography : If crystals are obtainable, perform X-ray diffraction to correlate 3D structure with activity .

Q. How can conflicting toxicity data from structural analogs be resolved?

  • In Silico Tox Prediction : Use tools like ProTox-II or ADMETlab to predict acute toxicity, hepatotoxicity, and mutagenicity.
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) and genotoxicity tests (Ames assay) .
  • Comparative Analysis : Cross-reference results with analogs like tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate (low reported toxicity) and adjust risk assessments accordingly.

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-Solvent Systems : Use DMSO/PEG400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for controlled release .
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts to improve bioavailability .

Q. How can environmental persistence of this compound be evaluated?

  • Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to measure degradation in activated sludge.
  • Ecotoxicology : Test acute toxicity on Daphnia magna and algae (OECD 202/201) to assess aquatic impact .
  • Soil Mobility : Perform column leaching experiments with varying soil pH and organic matter content .

Data Contradictions and Mitigation

  • Physical State Discrepancies : Some analogs (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are reported as light yellow solids , while others lack data. Confirm via experimental characterization.
  • Toxicity Uncertainties : While tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate lacks acute toxicity data , analogs with fluorinated groups may exhibit higher bioaccumulation potential. Prioritize in vitro testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.